Benzidine-2,2'-disulfonic acid

Description

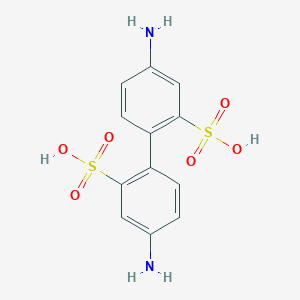

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJAPGAZEWPEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S2 | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024572 | |

| Record name | 2,2'-Benzidinedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets or prisms or light purple powder. (NTP, 1992) | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

117-61-3 | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Benzidinedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Benzidinedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Benzidinedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Benzidinedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF643N2EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 °F (decomposes) (NTP, 1992) | |

| Record name | BENZIDINE-2,2'-DISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and analytical protocols for Benzidine-2,2'-disulfonic acid. The information is curated for professionals in research and development, with a focus on delivering precise, actionable data and experimental details.

Core Chemical and Physical Properties

This compound is an aromatic organic compound characterized by a biphenyl backbone substituted with two amine and two sulfonic acid groups. These functional groups impart specific chemical properties that are crucial for its primary application as an intermediate in the synthesis of azo dyes.[1][2]

Data Presentation: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [2] |

| Molecular Weight | 344.36 g/mol | [2][3] |

| CAS Number | 117-61-3 | [3] |

| Appearance | Purple, dark purple, or pale yellow to off-white moist crystalline powder | [2][4] |

| Melting Point | ~120 °C, 175 °C[2] (decomposes) | [2] |

| Density | ~1.681 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in ethanol, soda ash, and caustic solutions.[4] Less than 0.1 g/100 mL at 20 °C.[2] | [2][4] |

| pKa | -1.85 ± 0.50 (Predicted) | [5] |

Synthesis of this compound

The most established method for the synthesis of this compound involves a two-step process: the reduction of a nitroaromatic precursor followed by an acid-catalyzed rearrangement.[2][3]

Experimental Protocol: Synthesis from 3-Nitrobenzenesulfonic Acid

This protocol outlines the classical laboratory-scale synthesis of this compound.

Materials:

-

3-Nitrobenzenesulfonic acid sodium or potassium salt

-

Zinc dust

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Reduction:

-

In a suitable reaction vessel, dissolve the sodium or potassium salt of 3-nitrobenzenesulfonic acid in a dilute aqueous solution.

-

Create an alkaline medium by adding sodium hydroxide.

-

Gradually add zinc dust to the solution while stirring. The zinc dust acts as the reducing agent.[3]

-

Continue stirring until the reduction of the nitro groups to amine groups is complete. This can be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC).

-

-

Rearrangement:

-

Once the reduction is complete, carefully acidify the reaction mixture with hydrochloric acid or sulfuric acid.[2]

-

The addition of acid catalyzes the benzidine rearrangement, where the intermediate hydrazo compound rearranges to form the biphenyl backbone of this compound.

-

The product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any remaining acid and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

Analytical Methodologies

Accurate quantification and identification of this compound are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the analysis of this compound in aqueous samples using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column is commonly used.[6]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water, for instance, in a 75:25 ratio (isocratic).[6]

-

Flow Rate: A flow rate of approximately 1.8 mL/min can be used.[6]

-

Column Temperature: The column can be maintained at 50°C.[6]

-

Detector: UV detection at a wavelength of 280 nm is suitable for this compound.[6]

-

Injection Volume: A typical injection volume is 20 µL.

Sample Preparation:

-

For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[7]

-

The sample should be dissolved in the mobile phase before injection.

Experimental Protocol: GC-MS Analysis

Due to the low volatility of sulfonic acids, derivatization is often required for GC-MS analysis.

Derivatization:

-

A common approach for the GC-MS analysis of sulfonic acids is to convert them into more volatile esters, for example, methyl esters. This can be achieved by reacting the sulfonic acid with a suitable methylating agent.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for the analysis of the derivatized analytes.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injector and Detector Temperatures: The injector and detector temperatures are usually set around 250°C.[8]

-

Oven Temperature Program: A temperature gradient program is employed to separate the components of the sample.

-

Mass Spectrometry: Electron ionization (EI) is a common ionization mode. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[9]

Sample Preparation:

-

After derivatization, the sample is typically extracted into an organic solvent compatible with the GC-MS system.

Application in Azo Dye Synthesis

This compound is a key precursor in the production of disazo dyes. The two primary amine groups can be converted into diazonium salts, which then couple with various aromatic compounds to form colored azo compounds.[3][10]

Experimental Workflow: Synthesis of a Disazo Dye

The following diagram illustrates the general workflow for the synthesis of a disazo dye using this compound.

Caption: General workflow for the synthesis of a disazo dye.

This workflow highlights the two main stages: tetrazotization, where the diamine is converted to a bis-diazonium salt, followed by the azo coupling reaction with an electron-rich aromatic compound to form the final dye.[1][10] The reaction conditions, particularly temperature and pH, are critical for achieving a good yield and purity of the desired product.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 117-61-3 [smolecule.com]

- 3. This compound | 117-61-3 | Benchchem [benchchem.com]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 5. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of Benzidine-2,2'-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzidine-2,2'-disulfonic acid, a significant intermediate in the synthesis of dyes and a versatile monomer in polymer chemistry.[1][2] This document outlines its key characteristics, synthesis methodologies, and notable chemical reactions, presenting data in a clear and accessible format for scientific and research applications.

Core Physical and Chemical Properties

This compound, with the CAS number 117-61-3, is an organic compound characterized by a biphenyl backbone substituted with two amino groups and two sulfonic acid groups.[1] Its molecular structure imparts specific properties that are valuable in various chemical syntheses.[1]

| Property | Value |

| IUPAC Name | 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid |

| CAS Number | 117-61-3[1] |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂[1] |

| Molecular Weight | 344.4 g/mol [1] |

| Appearance | Purple powder, leaflets, or prisms.[1][3][4] |

| Melting Point | Approximately 120 °C (decomposes at 347 °F).[1][3] |

| Density | Approximately 1.681 g/cm³[1] |

| Solubility | Slightly soluble in water, soluble in ethanol.[1] Also soluble in soda ash and caustic solutions.[5] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

C=C aromatic stretch: 1568 cm⁻¹[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, DMSO-d₆):

-

The symmetry of the molecule results in a distinct set of signals for the aromatic protons, exhibiting an AMX spin system for the three unique protons on each benzene ring.[2]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate with applications ranging from dye manufacturing to advanced polymer synthesis.[1][2]

Key Chemical Reactions:

-

Oxidation: Can be oxidized by agents like potassium permanganate or hydrogen peroxide to form quinonoid structures.[1]

-

Reduction: It can be reduced to yield various intermediates for further chemical syntheses.[1]

-

Substitution: Readily undergoes substitution reactions with diazonium salts, which is a fundamental step in the formation of azo dyes.[1]

-

Polycondensation: Acts as an aromatic diamine monomer in high-temperature polycondensation reactions with aromatic dianhydrides to form sulfonated polyimides.[6]

Primary Applications:

-

Dye Production: It is a crucial precursor in the synthesis of yellow and red azo dyes for the textile industry.[1][2][6]

-

Polymer Chemistry: Used as a monomer for creating sulfonated polyimides, which are high-performance polymers used in applications such as fuel cell membranes and water filtration systems.[1][2]

-

Water Treatment: Incorporated into thin-film composite membranes for water desalination and nanofiltration, where the sulfonic acid groups enhance hydrophilicity and resistance to fouling.[2]

-

Organic Synthesis: Serves as a building block for pharmaceuticals and agrochemicals and can also be used as a mild sulfonating agent.[2][6]

Experimental Protocols: Synthesis Methodologies

There are two primary methods for the synthesis of this compound.

1. Direct Sulfonation of Benzidine

This method involves the electrophilic aromatic substitution of benzidine with fuming sulfuric acid.[1][2] The amino groups on the benzidine molecule are activating and ortho-, para-directing, making precise control of reaction conditions crucial to favor the formation of the desired 2,2'-disubstituted isomer and avoid over-sulfonation.[2]

Experimental Workflow: Direct Sulfonation

2. Reduction of 3-nitrobenzenesulfonic acid

A more common and traditional industrial method involves the reduction of a nitro precursor, typically the sodium or potassium salt of 3-nitrobenzenesulfonic acid, followed by an acid-catalyzed rearrangement.[2][6]

Methodology:

-

Reduction: The sodium or potassium salt of 3-nitrobenzenesulfonic acid is reduced in a dilute aqueous solution.[2][6] Zinc dust is commonly used as the reducing agent in an alkaline medium, such as with sodium hydroxide.[2][6]

-

Rearrangement: The resulting product undergoes an acid-catalyzed benzidine rearrangement using hydrochloric or sulfuric acid to yield this compound.[2][6]

// Nodes start [label="Start: 3-nitrobenzenesulfonic acid salt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Reduction with Zinc Dust\nin Alkaline Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Hydrazobenzene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="Acid-Catalyzed Rearrangement\n(HCl or H₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reduction; reduction -> intermediate; intermediate -> rearrangement; rearrangement -> product; }

References

- 1. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 2. This compound | 117-61-3 | Benchchem [benchchem.com]

- 3. 2,2'-Benzidinedisulfonic acid | C12H12N2O6S2 | CID 8337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-Benzidinedisulfonic acid | 117-61-3 [chemicalbook.com]

- 5. Benzidine 2,2 Disulfonic Acid | CAS 117-61-3 | Supplier, Manufacturer, Exporter [emcochemicals.com]

- 6. Buy this compound | 117-61-3 [smolecule.com]

An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid

This technical guide provides a comprehensive overview of Benzidine-2,2'-disulfonic acid, a significant chemical compound in various industrial and research applications. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid [1][2][3]. This nomenclature accurately reflects the positions of the functional groups on the biphenyl backbone. Due to its symmetrical nature, it is also commonly referred to as 4,4'-diaminobiphenyl-2,2'-disulfonic acid [1].

Several synonyms are used in literature and commercial contexts, including:

-

Benzidine-2,2'-disulphonic acid[1]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 117-61-3 [1][2].

Chemical Structure

This compound possesses a molecular structure characterized by two amino groups (-NH₂) and two sulfonic acid groups (-SO₃H) attached to a biphenyl core[1]. The sulfonic acid groups are positioned ortho to the biphenyl linkage, and the amino groups are para to the linkage on each phenyl ring. This symmetrical arrangement of functional groups is crucial to its chemical reactivity and its utility in various applications[1].

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [1][2][4] |

| Molecular Weight | 344.4 g/mol | [1][3] |

| Appearance | Purple powder, leaflets or prisms | [1][3] |

| Density | Approximately 1.681 g/cm³ | [1] |

| Melting Point | Approximately 120°C[1] or 175°C (decomposes)[4] | [1][4] |

| Water Solubility | Slightly soluble, <0.1 g/100 mL at 20°C | [1][4] |

| LogP | -2.42[1] or 1.102 at 24°C[4] | [1][4] |

| pKa (Predicted) | -1.85 ± 0.50 | [4] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

Experimental Protocols: Synthesis

This compound can be synthesized through several methods. The most common industrial method involves the reduction of a nitro precursor followed by an acid-catalyzed rearrangement.

A. Reduction of 3-Nitrobenzenesulfonic Acid

This widely used method involves the following key steps:

-

Preparation of the Reaction Mixture : The sodium or potassium salt of 3-nitrobenzenesulfonic acid is dissolved in a dilute aqueous solution[4][5].

-

Reduction : Zinc dust is gradually added to the solution as a reducing agent in an alkaline medium, typically with sodium hydroxide[4][5]. The reaction is carefully controlled to manage the exothermic process.

-

Rearrangement : Following the reduction, the intermediate product is subjected to an acid-catalyzed benzidine rearrangement using hydrochloric acid or dilute sulfuric acid to yield this compound[4][5].

-

Isolation and Purification : The final product is isolated from the reaction mixture and purified, often through recrystallization.

B. Direct Sulfonation of Benzidine

An alternative synthetic route is the direct sulfonation of benzidine using fuming sulfuric acid[1][5]. This method presents challenges in controlling the reaction to achieve the desired 2,2'-disubstituted isomer and to avoid the formation of multiple isomers and over-sulfonated byproducts[5].

C. Electrochemical and Catalytic Reduction

For larger-scale industrial production, electrochemical or catalytic reduction methods are employed[1][4]. These methods offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity[1]. Catalytic hydrogenation of 4,4'-dinitrobiphenyl-2,2'-disulfonic acid is a key step in this approach[5].

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is dictated by its amino and sulfonic acid functional groups.

-

Oxidation Reactions : The compound can be oxidized by agents like potassium permanganate or hydrogen peroxide to form quinonoid structures[1].

-

Reduction Reactions : It can be reduced to yield various intermediates that are useful in further chemical syntheses[1].

-

Substitution Reactions : The amino groups readily participate in substitution reactions with diazonium salts, which is the basis for its use in the formation of azo dyes[1].

The following diagram illustrates the role of this compound as a monomer in polymerization reactions to form materials for specific applications.

Caption: Polymerization pathways involving this compound.

Applications

This compound is a versatile compound with applications spanning several fields:

-

Dye Production : It is a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile industry for their vibrant colors and good colorfastness[1][4]. The sulfonic acid groups enhance the water solubility of the dyes[5].

-

Polymer Chemistry : It serves as a monomer for the synthesis of high-performance polymers, such as sulfonated polyimides. These polymers are utilized in advanced materials for fuel cell proton exchange membranes and water filtration membranes[1].

-

Biological Research : The compound is employed in certain enzyme studies and as a staining agent in microscopy due to its ability to interact with biological molecules[1].

-

Water Treatment : It is used in the creation of sulfonated thin-film composite membranes for water desalination and nanofiltration processes[5]. The sulfonic acid groups increase the hydrophilicity and surface charge of the membranes, which can improve water flux and fouling resistance[5].

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. Store in a dark, inert atmosphere at room temperature[4].

References

- 1. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2,2'-Benzidinedisulfonic acid | C12H12N2O6S2 | CID 8337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-Benzidinedisulfonic acid | 117-61-3 [chemicalbook.com]

- 5. This compound | 117-61-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Benzidine-2,2'-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of benzidine-2,2'-disulfonic acid in water and organic solvents. The information is curated for professionals in research and development who require detailed chemical data for experimental design and formulation. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₁₂N₂O₆S₂, is a purple crystalline powder.[1] Its molecular structure, featuring two sulfonic acid and two amino groups on a biphenyl backbone, significantly influences its chemical properties and solubility profile. The presence of the polar sulfonic acid groups is known to enhance the water solubility of azo dyes derived from this compound.[2]

Solubility Data

The solubility of this compound is a critical parameter for its application in dye synthesis and polymer chemistry.[1][2] However, the available data in the public domain presents some contradictions, particularly concerning its aqueous solubility. These discrepancies may arise from the different forms of the compound tested (e.g., free acid versus salt form) or its degree of hydration, with some commercial grades containing up to 30% water.

Water Solubility

The presence of two sulfonic acid and two amino groups suggests a degree of hydrophilicity. One source indicates a LogP value of -2.42, which is indicative of high water solubility.[2] Conversely, other sources describe it as "slightly soluble" or "insoluble" in water.[1][2][3][4] The quantitative data found is summarized in the table below.

Organic Solvent Solubility

Data on the solubility of this compound in organic solvents is sparse. It is qualitatively described as being soluble in ethanol.[2] For comprehensive research, solubility screening in a range of protic and aprotic polar solvents such as methanol and DMSO would be beneficial.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Citation(s) |

| Water | 20 °C (68 °F) | < 1 mg/mL | [2][3] |

Experimental Protocols

A standardized and reliable method for determining the solubility of a compound is the shake-flask method.[5] This protocol is considered the gold standard for obtaining equilibrium solubility data.[6]

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed for at least 24 hours in the temperature-controlled environment for the undissolved solid to sediment.[6]

-

For faster separation, centrifuge the suspension at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound using a calibrated UV-Vis spectrophotometer or HPLC system.[7] UV-Vis spectroscopy can be a straightforward method, as the biphenyl core of the molecule exhibits strong UV absorbance.[1]

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for solubility determination using the shake-flask method.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate.

References

- 1. This compound | 117-61-3 | Benchchem [benchchem.com]

- 2. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 3. 2,2'-Benzidinedisulfonic acid | C12H12N2O6S2 | CID 8337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate, cont. up to 30% water 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Stability of Benzidine-2,2'-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Benzidine-2,2'-disulfonic acid (BDSA), a crucial intermediate in the synthesis of azo dyes and a monomer in the production of advanced polymers.[1][2] Understanding the thermal properties of BDSA is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various applications.

Core Thermal Properties

This compound is a crystalline powder, often appearing dark purple.[3][4] Its stability under thermal stress is a critical parameter for its use in industrial processes. While stable under recommended storage conditions, it is advised to avoid excessive heat and light.[5][6] The compound may be combustible at high temperatures, and its decomposition can release toxic oxides of nitrogen and sulfur.[5]

Quantitative Thermal Analysis Data

The thermal stability of this compound has been characterized by its melting point and decomposition temperature. However, the reported values in the literature show some variation, which may be attributed to different experimental conditions such as heating rate and purity of the sample. A summary of the available quantitative data is presented in the table below for easy comparison.

| Thermal Property | Reported Value (°C) | Reported Value (°F) | Source |

| Decomposition Temperature | ~175 | 347 | [1][7] |

| Melting Point | ~277 (may overlap with decomposition) | ~531 | [1] |

| Melting Point | 175 | 347 | [8] |

| Melting Point | 168 (in water) | 334.4 | [4] |

| Melting Point | ~120 | ~248 | [2] |

It is important to note that one source indicates the onset of thermal degradation at approximately 175°C.[1] Another source reports a melting point of 347°F (175°C) at which the compound decomposes.[7] The variability in these values underscores the importance of conducting thermal analysis under well-controlled and clearly reported experimental conditions.

Experimental Protocols for Thermal Stability Assessment

To accurately determine the thermal stability of a compound like this compound, standardized experimental protocols are employed. The two primary techniques used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a substance.

-

Objective: To determine the temperatures at which the material undergoes weight loss, indicating decomposition or volatilization.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a sample pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient temperature to 600°C).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition, or in an oxidative atmosphere (e.g., air) to study its stability under such conditions.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum weight loss rates.[9]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.[10][11][12][13]

-

Objective: To determine the melting point, heat of fusion, and to observe any other endothermic or exothermic transitions.

-

Instrumentation: A differential scanning calorimeter with a sample and a reference cell, a furnace, and a temperature programmer.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The instrument measures the difference in heat flow between the sample and the reference.

-

The resulting DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate melting, with the peak onset providing the melting point and the area under the peak corresponding to the heat of fusion.

-

Experimental Workflow Visualization

The logical flow of assessing the thermal stability of a chemical compound like this compound can be visualized as follows:

Caption: Experimental workflow for thermal stability assessment.

Conclusion

The thermal stability of this compound is a critical consideration for its safe and effective use. While available data indicates a decomposition temperature around 175°C and a melting point with some variability in reported values, a thorough thermal analysis using standardized TGA and DSC protocols is recommended to obtain precise and reliable data for specific applications. The methodologies and workflow provided in this guide offer a framework for conducting such an analysis, ensuring a comprehensive understanding of the material's thermal behavior.

References

- 1. This compound | 117-61-3 | Benchchem [benchchem.com]

- 2. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. zoro.com [zoro.com]

- 6. capotchem.com [capotchem.com]

- 7. 2,2'-Benzidinedisulfonic acid | C12H12N2O6S2 | CID 8337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2'-Benzidinedisulfonic acid | 117-61-3 [chemicalbook.com]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Benzidine-2,2'-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Benzidine-2,2'-disulfonic acid (CAS No. 117-61-3), a key intermediate in the synthesis of azo dyes and a building block for advanced polymers. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule, offering insights into its structural characterization and the underlying principles of these analytical techniques.

Molecular Structure and its Influence on Spectroscopic Signatures

This compound, with the molecular formula C₁₂H₁₂N₂O₆S₂, possesses a unique molecular architecture that dictates its spectroscopic behavior. The molecule consists of a biphenyl core with two amino (-NH₂) groups at the 4 and 4' positions and two sulfonic acid (-SO₃H) groups at the 2 and 2' positions. This substitution pattern results in a symmetrical molecule, a feature that significantly simplifies its NMR spectra.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry in this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying spectral interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the exchangeable protons of the amino and sulfonic acid groups.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic | 6.8 - 8.0 | Multiplet | DMSO-d₆ |

| -NH₂ | 5.8 - 6.2 | Broad Singlet | DMSO-d₆ |

| -SO₃H | 12.3 | Exchangeable | DMSO-d₆ |

Data sourced from EvitaChem.[1]

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet arising from the three distinct protons on each of the equivalent benzene rings. The broadness of the -NH₂ signal is characteristic of protons attached to nitrogen, due to quadrupolar relaxation and exchange processes. The downfield chemical shift of the -SO₃H proton is typical for acidic protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C-1, C-1' | 125 - 135 |

| C-2, C-2' | 140 - 150 |

| C-3, C-3' | 115 - 125 |

| C-4, C-4' | 145 - 155 |

| C-5, C-5' | 120 - 130 |

| C-6, C-6' | 130 - 140 |

Predicted data based on analogous compounds.[2]

The carbons directly attached to the electron-withdrawing sulfonic acid groups (C-2, C-2') and the electron-donating amino groups (C-4, C-4') are expected to be the most deshielded and shielded, respectively. For a definitive assignment of the carbon signals, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the amino and sulfonic acid groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3350 - 3500 |

| -SO₃H | O-H Stretch | 3575 |

| -SO₃H | S=O Asymmetric Stretch | 1180 - 1220 |

| -NH₂ | C-N Bend | 1260 - 1340 |

| Aromatic Ring | C=C Stretch | 1568 |

Data obtained from KBr pellet. Sourced from EvitaChem.[1]

The N-H stretching of the primary amine typically appears as a pair of bands in this region. The sharp O-H stretch at a relatively high wavenumber for a sulfonic acid suggests minimal intermolecular hydrogen bonding in the solid state, or the presence of free -OH groups. The strong absorption due to the S=O stretch is a hallmark of the sulfonic acid group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Figure 3. Workflow for IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption in the UV region, arising from π → π* transitions within the conjugated biphenyl system.

A strong absorption maximum (λmax) has been reported at approximately 375 nm in tetrahydrofuran (THF).[1] This absorption is attributed to the π → π* transition of the conjugated biphenyl system. The presence of the amino and sulfonic acid groups as auxochromes influences the position and intensity of this absorption. The electron-donating amino groups typically cause a bathochromic (red) shift, while the electron-withdrawing sulfonic acid groups can lead to a hypsochromic (blue) shift. The observed λmax is a net effect of these opposing influences.

For quantitative analysis, the molar absorptivity (ε) at λmax would need to be determined by measuring the absorbance of a series of solutions of known concentrations and applying the Beer-Lambert law.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., THF, water, ethanol). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Record the absorbance of each standard solution over a wavelength range that includes the expected λmax (e.g., 200-600 nm).

-

Plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity from the slope.

Figure 4. Workflow for quantitative UV-Vis analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview of the structural features of this compound. The symmetry of the molecule is a key factor in interpreting its NMR spectra. The characteristic absorption bands in the IR spectrum confirm the presence of the amino and sulfonic acid functional groups. UV-Vis spectroscopy reveals the electronic transitions within the conjugated biphenyl system. A thorough understanding of these spectroscopic properties is essential for researchers and scientists working with this important chemical intermediate. For more definitive structural elucidation, particularly for the assignment of ¹³C NMR signals, the use of two-dimensional NMR techniques is highly recommended.

References

Sources

The Genesis of a Dyestuff Intermediate: A Technical History of Benzidine-2,2'-disulfonic Acid

For Immediate Release

This whitepaper provides an in-depth technical guide to the historical development and discovery of Benzidine-2,2'-disulfonic acid (4,4'-diaminobiphenyl-2,2'-disulfonic acid), a pivotal intermediate in the synthesis of azo dyes. Geared towards researchers, scientists, and drug development professionals, this document details the seminal synthetic pathways, presents key quantitative data, and offers meticulously reconstructed experimental protocols from the early 20th century.

Introduction: The Rise of Synthetic Dyes and the Need for Soluble Intermediates

The mid-19th century witnessed a revolution in the chemical industry with the advent of synthetic dyes. The discovery of the diazotization of aromatic amines by Peter Griess in 1858, followed by the elucidation of the benzidine rearrangement by August Wilhelm von Hofmann in 1863, laid the fundamental groundwork for the production of a vast array of vibrant and commercially successful azo dyes.

Benzidine, with its two primary amino groups, proved to be a versatile precursor for producing disazo dyes. However, its limited solubility in aqueous media posed challenges for textile dyeing processes. This necessitated the development of sulfonated derivatives, which offered enhanced water solubility and improved the colorfastness of the resulting dyes. Among these, this compound emerged as a crucial industrial intermediate.

The Prevailing Synthesis: A Two-Stage Process

The most historically significant and industrially adopted method for the synthesis of this compound is a two-stage process commencing with 3-nitrobenzenesulfonic acid. This process involves the reduction of the nitro groups to form a hydrazo intermediate, which is then subjected to an acid-catalyzed intramolecular rearrangement.

Stage 1: Reduction of 3-Nitrobenzenesulfonic Acid

The initial step involves the reduction of the sodium or potassium salt of 3-nitrobenzenesulfonic acid in an alkaline aqueous medium. Early industrial methods predominantly employed zinc dust as the reducing agent. This reaction proceeds through azoxy- and azo- intermediates to yield the corresponding hydrazobenzene-3,3'-disulfonic acid.

Stage 2: Acid-Catalyzed Benzidine Rearrangement

The crux of the synthesis lies in the acid-catalyzed rearrangement of the hydrazobenzene-3,3'-disulfonic acid intermediate. Treatment with a mineral acid, such as hydrochloric or sulfuric acid, induces an intramolecular rearrangement to form the thermodynamically more stable this compound.

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data gleaned from early 20th-century industrial practices and patent literature. It contrasts the older, established method using zinc dust with a later, more efficient catalytic hydrogenation approach.

| Parameter | Zinc Dust Reduction Method | Catalytic Hydrogenation Method |

| Starting Material | Sodium 3-nitrobenzenesulfonate | Sodium 3-nitrobenzenesulfonate |

| Reducing Agent | Zinc Dust | Hydrogen Gas |

| Catalyst | None | Group VIII Metal (e.g., Platinum, Palladium) |

| Reaction Time | 30 - 40 hours | Significantly shorter than the zinc dust method |

| Yield | 40% - 70% | Up to 81.1% |

| Byproducts | Zinc oxide, azo and azoxy compounds | Minimal |

Detailed Historical Experimental Protocols

The following protocols are reconstructed based on the principles outlined in early 20th-century chemical literature and patents. They are intended for historical and informational purposes.

Experiment 1: Synthesis of this compound via Zinc Dust Reduction

Objective: To synthesize this compound from sodium 3-nitrobenzenesulfonate using a classical zinc dust reduction followed by acid rearrangement.

Materials:

-

Sodium 3-nitrobenzenesulfonate

-

Zinc dust

-

Sodium hydroxide solution (aqueous)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Reduction: In a suitable reaction vessel equipped with a mechanical stirrer, a solution of sodium 3-nitrobenzenesulfonate in water is prepared. A solution of sodium hydroxide is added to make the reaction medium alkaline. Zinc dust is then gradually added in portions with continuous stirring. The reaction mixture is heated and maintained at a controlled temperature for an extended period (30-40 hours) until the reduction to hydrazobenzene-3,3'-disulfonic acid is complete.

-

Filtration: The hot reaction mixture is filtered to remove the excess zinc dust and the zinc oxide byproduct.

-

Rearrangement: The filtrate, containing the sodium salt of hydrazobenzene-3,3'-disulfonic acid, is cooled and then acidified by the slow addition of concentrated hydrochloric acid with vigorous stirring. The acidification catalyzes the rearrangement to this compound, which precipitates from the acidic solution.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold water, and then dried. Further purification can be achieved by recrystallization.

Experiment 2: Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound using a more efficient catalytic hydrogenation method as described in later patents.

Materials:

-

Sodium 3-nitrobenzenesulfonate

-

Water

-

Sodium hydroxide (aqueous solution)

-

Group VIII metal catalyst (e.g., platinum or palladium on a support)

-

Hydrogen gas

-

Hydrochloric acid

Procedure:

-

Catalytic Reduction: Sodium 3-nitrobenzenesulfonate, water, an aqueous solution of sodium hydroxide, and the catalyst are charged into a pressure-resistant reactor. The reactor is sealed and purged with hydrogen gas. The mixture is then heated and stirred under a controlled pressure of hydrogen gas until the theoretical amount of hydrogen is consumed, indicating the complete reduction to hydrazobenzene-3,3'-disulfonic acid.

-

Catalyst Removal: The reaction mixture is cooled, and the catalyst is removed by filtration.

-

Rearrangement and Isolation: The resulting solution of hydrazobenzene-3,3'-disulfonic acid is then subjected to an acid-catalyzed rearrangement by the addition of hydrochloric acid, as described in the previous protocol, to yield this compound.[1] The product is then isolated by filtration and dried.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and application of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Signaling pathway for the synthesis of a disazo dye from this compound.

Conclusion

The development of this compound was a significant advancement in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Its synthesis, primarily through the reduction of 3-nitrobenzenesulfonic acid and subsequent acid-catalyzed rearrangement, provided a water-soluble and effective intermediate for the production of a wide range of disazo dyes. While the use of benzidine and its derivatives has been curtailed due to health concerns, the historical chemistry surrounding these compounds remains a cornerstone of organic and industrial chemistry, offering valuable insights into the evolution of chemical synthesis and technology.

References

Synonyms for Benzidine-2,2'-disulfonic acid (e.g., 4,4'-diaminobiphenyl-2,2'-disulfonic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzidine-2,2'-disulfonic acid, a versatile chemical compound with significant applications in materials science and potential implications for drug discovery. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its role as a monomer in the creation of high-performance polymers. Furthermore, it explores the pharmacological relevance of its derivatives, specifically azo dyes, as enzyme inhibitors.

Chemical Identity and Synonyms

This compound, a substituted aromatic diamine, is known by a variety of names in scientific literature and commercial contexts. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid[1] |

| Common Name | This compound |

| Alternative Name | 4,4'-Diaminobiphenyl-2,2'-disulfonic acid[1] |

| Abbreviation | BDSA[1] |

| Other Synonyms | 2,2'-Disulfobenzidine[1], 6,6'-Bimetanilic acid[1], 4,4'-Diamino-[1,1'-biphenyl]-2,2'-disulfonic acid[2], Benzidine-2,2'-disulphonic acid[1] |

| CAS Number | 117-61-3 |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂ |

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Weight | 344.36 g/mol | [1] |

| Appearance | Purple powder | [1] |

| Melting Point | ~120 °C | [1] |

| Density | ~1.681 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

| LogP | -2.42 | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| UV-Vis Absorption (λmax) | An absorption band around 370 nm is exhibited. | [1] |

| FT-IR (S=O stretching) | Expected around 1170 cm⁻¹ for the sulfonic acid groups. | [2] |

| ¹H NMR | Aromatic protons are expected to appear as doublets in the range of δ 7.2–7.8 ppm (J = 8.5 Hz). | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of sulfonated polyimides are provided below.

Synthesis of this compound via Reduction of 3-Nitrobenzenesulfonic Acid

This widely used method involves the reduction of a nitro precursor followed by an acid-catalyzed rearrangement.[2]

Materials:

-

Sodium or potassium salt of 3-nitrobenzenesulfonic acid

-

Zinc dust

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

The sodium or potassium salt of 3-nitrobenzenesulfonic acid is dissolved in a dilute aqueous solution.

-

Zinc dust is added as the reducing agent in an alkaline medium, typically with sodium hydroxide.[2]

-

The reduction is carried out, followed by an acid-catalyzed rearrangement using hydrochloric or sulfuric acid to yield this compound.[1]

Synthesis of Sulfonated Polyimides

This compound is a key monomer in the synthesis of sulfonated polyimides, which are used in applications such as fuel cell membranes.[3]

Materials:

-

This compound (BDSA)

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

-

m-Cresol

-

Triethylamine

-

Benzoic acid

Procedure:

-

In a reaction flask, dissolve this compound and a non-sulfonated diamine comonomer in m-cresol with the aid of triethylamine and benzoic acid.

-

Add 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) to the solution.

-

The polymerization is typically carried out at elevated temperatures (e.g., 180°C) under an inert atmosphere.[4]

-

The resulting sulfonated polyimide can be cast into membranes from the reaction solution.

Applications in Materials Science and Drug Development

Sulfonated Polyimides for Fuel Cells and Water Desalination

This compound serves as a crucial building block for sulfonated polyimides. The sulfonic acid groups in the polymer backbone facilitate proton transport, making these materials suitable for proton exchange membranes in fuel cells.[3] Additionally, the hydrophilicity imparted by the sulfonic acid groups is beneficial for creating membranes used in water desalination and purification.[2]

Azo Dye Derivatives as Enzyme Inhibitors

While this compound itself is not a primary focus in drug development, its derivatives, particularly azo dyes, have been investigated for their biological activities. Azo dyes derived from this and similar diamines have shown potential as enzyme inhibitors. For instance, studies have explored the inhibitory effects of certain azo dyes on chorismate synthase, a key enzyme in the shikimate pathway of bacteria and fungi.[5] This pathway is essential for the biosynthesis of aromatic amino acids in these organisms, making it an attractive target for antimicrobial agents.

The identification of azo dyes as inhibitors of chorismate synthase, with IC₅₀ values in the micromolar range, highlights a potential avenue for the development of novel antimicrobial drugs.[5] The structural backbone provided by this compound and similar molecules can be a starting point for designing more potent and selective inhibitors.

References

- 1. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 2. This compound | 117-61-3 | Benchchem [benchchem.com]

- 3. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, proton conductivity and water stability of sulfonated polyimides from a new sulfonated sulfonyl-containing diamine monomer - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety data for Benzidine-2,2'-disulfonic acid

An In-depth Technical Guide to the Health and Safety Data of Benzidine-2,2'-disulfonic Acid

This technical guide provides a comprehensive overview of the available health and safety data for this compound. The information is intended for researchers, scientists, and professionals in drug development. This document summarizes key toxicological data, outlines experimental protocols, and explores potential mechanisms of toxicity, drawing parallels with the well-studied parent compound, benzidine, where data for the sulfonic acid derivative is limited.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H12N2O6S2 | [1] |

| Molecular Weight | 344.36 g/mol | [1] |

| Appearance | Purple powder | [2] |

| Melting Point | ~120 °C | [2] |

| Density | ~1.681 g/cm³ | [2] |

| Solubility | Slightly soluble in water, soluble in ethanol. | [2] |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3400 mg/kg | [3] |

| LD50 | Rabbit | Dermal | >12000 mg/kg | [3] |

| Eye Irritation | Rabbit | Ocular | Mild irritant (Standard Draize test) | [4] |

Hazard Identification: this compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] It is also considered harmful if swallowed, in contact with skin, or if inhaled. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Notably, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following are generalized protocols for tests relevant to the hazard profile of this compound.

Standard Draize Eye Irritation Test

The Draize test is utilized to assess the ocular irritation potential of a substance.[1]

-

Objective: To determine the potential of a substance to cause irritation or damage to the eye.

-

Test System: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[1]

-

The eyes are observed and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[1]

-

The severity of the reactions is graded according to a standardized scoring system.[1]

-

-

Data Analysis: The scores for the cornea, iris, and conjunctiva are summed to provide an overall irritation score, which is used to classify the substance's irritancy potential.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][6]

-

Objective: To determine if a substance can cause mutations in the DNA of a test organism.

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are commonly used.[7]

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[7][8]

-

The bacteria are then plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).[5]

-

The plates are incubated for 48-72 hours.[9]

-

-

Data Analysis: The number of revertant colonies (colonies that have mutated and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[5]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic data for this compound is scarce, the toxicology of its parent compound, benzidine, is well-documented. Benzidine is a known human carcinogen, with its toxicity intrinsically linked to its metabolic activation.[2] The presence of sulfonic acid groups in this compound may alter its metabolism and toxicity, but the fundamental pathways of benzidine bioactivation provide a critical framework for understanding its potential hazards.

Metabolic Activation of Benzidine

The carcinogenicity of benzidine is not due to the compound itself but rather its conversion into reactive electrophilic intermediates that can bind to DNA, forming adducts.[2] This bioactivation primarily occurs in the liver, with further activation possible in tissues like the bladder epithelium.[2] Two main pathways are involved:

-

N-acetylation Pathway: This is a multi-step process initiated in the liver and potentially completed in the bladder. Benzidine is first acetylated by N-acetyltransferases (NAT1 and NAT2) to form N-acetylbenzidine (ABZ) and subsequently N,N'-diacetylbenzidine (DABZ), which is a detoxification product.[2] ABZ can undergo N-hydroxylation by cytochrome P450 enzymes (like CYP1A2) to form N'-hydroxy-N-acetylbenzidine.[2] This intermediate can then be O-acetylated by NATs to form N-acetoxy-N'-acetylbenzidine, which can spontaneously decompose to a reactive arylnitrenium ion that readily forms DNA adducts.[2]

-

Peroxidative Activation Pathway: In extrahepatic tissues with low cytochrome P450 activity, such as the bladder, peroxidases like prostaglandin H synthase (PHS) and myeloperoxidase (MPO) can catalyze the one-electron oxidation of benzidine to a radical cation.[2] Further oxidation leads to the formation of benzidine-diimine.[2] Both the radical cation and the diimine are electrophilic and can bind to DNA, forming adducts.[2]

Signaling Pathways in Benzidine-Induced Carcinogenesis

Recent research has shed light on the molecular signaling pathways that are activated by benzidine and contribute to its carcinogenic effects, particularly in bladder cancer.

-

ERK5 Pathway: Benzidine has been shown to induce epithelial-mesenchymal transition (EMT) in human bladder cancer cells through the activation of the Extracellular Regulated Protein Kinase 5 (ERK5) pathway.[10] EMT is a critical process in cancer progression, enhancing cell migration and invasion.[10]

-

Sonic Hedgehog (SHH) Pathway: Benzidine has also been found to promote the stemness of bladder cancer stem cells via the activation of the Sonic hedgehog (SHH) pathway.[4] This suggests that benzidine may contribute to tumorigenesis by enriching the population of cancer stem cells.

Mandatory Visualizations

The following diagrams illustrate the key metabolic and signaling pathways discussed.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The bacterial reverse mutation test | RE-Place [re-place.be]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. enamine.net [enamine.net]

- 9. Detection of gentoxicity of benzidine and its derivatives with the Escherichia coli DJ 702 lacZ reversion mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and degradation of Benzidine-2,2'-disulfonic acid

An In-Depth Technical Guide on the Environmental Fate and Degradation of Benzidine-2,2'-disulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (BDSA) is a significant chemical intermediate, primarily utilized in the synthesis of azo dyes and advanced polymers.[1][2] Its structural similarity to benzidine, a known human carcinogen, necessitates a thorough understanding of its environmental behavior, persistence, and degradation pathways.[2][3][4][5] This technical guide provides a comprehensive analysis of the environmental fate of BDSA, synthesizing current knowledge on its physicochemical properties, abiotic and biotic degradation mechanisms, ecotoxicity, and analytical methodologies. We delve into the causality behind its environmental distribution, the intricacies of its breakdown through processes like advanced oxidation and microbial action, and the standardized protocols for its detection. This document is intended for researchers, environmental scientists, and chemical industry professionals engaged in risk assessment and remediation strategies for sulfonated aromatic compounds.

Introduction and Environmental Significance

This compound (BDSA) is a sulfonated aromatic amine that serves as a crucial building block in the chemical industry.[6] While its parent compound, benzidine, has been largely phased out in many countries due to its classification as a potent bladder carcinogen, derivatives like BDSA are still in use.[4][5] The sulfonic acid groups are intentionally added to the biphenyl structure to enhance water solubility and improve the colorfastness of the resulting azo dyes.[2] This increased solubility, however, also facilitates its potential transport into aquatic systems.

The primary environmental concern stems from two sources:

-

Direct release from manufacturing facilities that produce or use BDSA.

-

Formation as a degradation intermediate from benzidine-based azo dyes, which are known to undergo reductive cleavage of the azo bond under certain environmental conditions, releasing the constituent aromatic amines.[7]

Therefore, understanding the complete lifecycle of BDSA in the environment—from its mobility in soil and water to its ultimate degradation or mineralization—is critical for evaluating its ecological risk and developing effective treatment technologies.

Physicochemical Properties and Environmental Mobility

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. The presence of two sulfonic acid groups on the benzidine backbone dramatically alters the properties of BDSA compared to its parent compound.

| Property | Value | Source(s) |